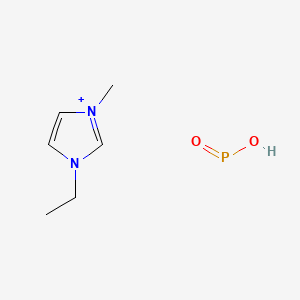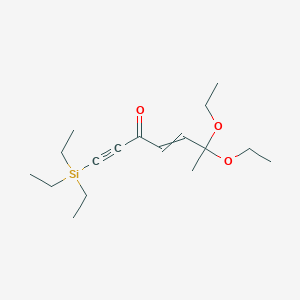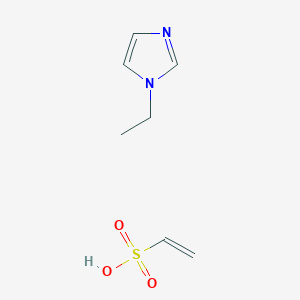
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;phosphenous acid typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate phosphorus-containing acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired ionic liquid. For instance, the reaction of 1-ethyl-3-methylimidazole with diethyl phosphate can be carried out under inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine-containing compounds.
Applications De Recherche Scientifique
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid finds applications in various fields of scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;phosphenous acid involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can alter the physical and chemical properties of the target molecules, leading to enhanced reactivity and stability. The pathways involved may include the stabilization of transition states in chemical reactions and the facilitation of electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains iodide as the anion.
1-Ethyl-3-methylimidazolium acetate: Contains acetate as the anion and is used in similar applications.
1-Ethyl-3-methylimidazolium ethyl sulfate: Another ionic liquid with ethyl sulfate as the anion.
Uniqueness
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid is unique due to its phosphorus-containing anion, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns.
Propriétés
Formule moléculaire |
C6H12N2O2P+ |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
1-ethyl-3-methylimidazol-3-ium;phosphenous acid |
InChI |
InChI=1S/C6H11N2.HO2P/c1-3-8-5-4-7(2)6-8;1-3-2/h4-6H,3H2,1-2H3;(H,1,2)/q+1; |
Clé InChI |
PXKYSPJFTWDIKL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C[N+](=C1)C.OP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)




![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)

![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)


